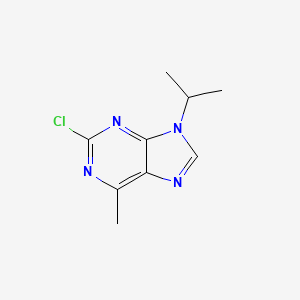
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” is characterized by the presence of a piperidin-4-ol group attached to a 1-methyl-1H-imidazol-2-yl group . The InChI code for this compound is 1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” include a molecular weight of 195.26 . It is a solid at room temperature and is highly soluble in water and other polar solvents .Safety and Hazards
Direcciones Futuras
The future directions for “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties for the development of new drugs . This could potentially lead to the discovery of novel treatments for a variety of conditions.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with piperidine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": ["1-methyl-1H-imidazole-2-carbaldehyde", "piperidine", "reducing agent"], "Reaction": ["Step 1: React 1-methyl-1H-imidazole-2-carbaldehyde with piperidine in the presence of a suitable solvent and catalyst to form the corresponding imine intermediate.", "Step 2: Reduce the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 1-(1-methyl-1H-imidazol-2-yl)piperidine.", "Step 3: Oxidize the piperidine ring using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol."] } | |
Número CAS |
1247891-65-1 |
Nombre del producto |
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol |
Fórmula molecular |
C9H15N3O |
Peso molecular |
181.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



